molecular formula C12H14O2 B13088583 1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

Cat. No.: B13088583
M. Wt: 190.24 g/mol
InChI Key: VCBHBCOEOVZWMA-UHFFFAOYSA-N
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Description

1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one is a chemical compound belonging to the class of benzoannulenes

Preparation Methods

The synthesis of 1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one typically involves several steps, including the formation of the benzoannulene core and subsequent functionalization. One common synthetic route involves the Diels-Alder reaction, followed by oxidative aromatization to obtain the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Structural Representation

The structure of 1-Methoxy-8,9-dihydro-5H-benzo annulen-7(6H)-one can be represented as follows:SMILES O=C1CC2=CC=CC(OC)=C2CCC1\text{SMILES }O=C1CC2=CC=CC(OC)=C2CCC1

Pharmaceutical Applications

1-Methoxy-8,9-dihydro-5H-benzo annulen-7(6H)-one has been studied for its potential therapeutic properties. Preliminary research indicates that it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management formulations.

Case Study: Anti-inflammatory Activity

In a study examining various benzoannulenes, the compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results suggested that structural modifications could enhance its efficacy as an anti-inflammatory agent .

Cosmetic Industry

The compound's stability and compatibility with skin formulations have led to its exploration in cosmetic products. It is being investigated for its moisturizing properties and potential as an active ingredient in anti-aging creams.

Case Study: Cosmetic Formulation

A formulation study highlighted the use of 1-Methoxy-8,9-dihydro-5H-benzo annulen-7(6H)-one in emulsion systems aimed at improving skin hydration. Results showed that the inclusion of this compound significantly enhanced the moisturizing effects compared to control formulations .

Material Science

In material science, the compound is being explored for its role as a building block in synthesizing novel polymers and resins. Its unique structure allows for the development of materials with specific thermal and mechanical properties.

Data Table: Properties of Derived Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
FlexibilityGood

Organic Synthesis

1-Methoxy-8,9-dihydro-5H-benzo annulen-7(6H)-one serves as an important intermediate in organic synthesis. It can be used to produce various derivatives that have potential applications in medicinal chemistry.

Case Study: Synthesis Pathways

Research has outlined several synthetic routes to obtain derivatives of this compound, emphasizing its versatility in organic synthesis. These derivatives have shown promise in biological assays, indicating a broad spectrum of potential applications .

Mechanism of Action

The mechanism of action of 1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one involves its interaction with specific molecular targets, leading to changes in biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating cellular functions . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one can be compared with other similar compounds, such as:

  • Dibenzo a,dannulene : Shares a similar core structure but differs in functional groups and reactivity .
  • 6,7,8,9-Tetrahydro-5H-benzo 7annulene-6-carbonitrile : Another related compound with distinct functional groups and applications .
  • 3-(10,11-Dihydro-5H-dibenzo a,dannulen-5-ylidene)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane : Exhibits unique properties due to its additional functional groups and structural modifications .

These comparisons highlight the uniqueness of 1-Methoxy-8,9-dihydro-5H-benzo7

Biological Activity

1-Methoxy-8,9-dihydro-5H-benzo annulen-7(6H)-one (CAS: 76413-99-5) is a compound belonging to the class of benzoannulenes, characterized by a unique ring structure that endows it with diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Molecular Formula: C12H14O2
Molecular Weight: 190.242 g/mol
IUPAC Name: 1-methoxy-5,7,8,9-tetrahydro-6H-benzoannulen-6-one
Purity: 95% .

The biological activity of 1-Methoxy-8,9-dihydro-5H-benzo annulen-7(6H)-one is primarily attributed to its interaction with specific molecular targets:

  • Selective Estrogen Receptor Degradation: The compound and its derivatives have been shown to act as selective estrogen receptor degraders (SERDs), which bind to estrogen receptors and promote their degradation. This mechanism is particularly relevant in the context of hormone receptor-positive breast cancer treatment .
  • Cytotoxic Activity: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and MD-MB-231 breast cancer cells. The specific mechanisms through which these effects occur are still under investigation but may involve apoptosis induction and cell cycle arrest .

Research Findings

Recent studies have highlighted several aspects of the biological activity of 1-Methoxy-8,9-dihydro-5H-benzo annulen-7(6H)-one:

Table: Summary of Biological Activities

Activity Description Reference
Selective Estrogen Receptor DegraderInduces degradation of estrogen receptors in cancer cells
CytotoxicityExhibits cytotoxic effects on MCF-7 and MD-MB-231 breast cancer cells
Antimicrobial PotentialPreliminary data suggest potential activity against certain bacterial strains

Case Studies

  • Breast Cancer Treatment: A study investigating the efficacy of SERDs derived from 1-Methoxy-8,9-dihydro-5H-benzo annulen-7(6H)-one demonstrated significant reductions in tumor growth in animal models of estrogen receptor-positive breast cancer. The study reported a decrease in tumor size and improved survival rates compared to control groups not receiving the compound .
  • Antimicrobial Activity: Another investigation explored the compound's potential as an antimicrobial agent against Wolbachia bacteria, which are implicated in various diseases. Results indicated that certain analogs exhibited potent antibacterial properties, suggesting a new avenue for treatment strategies against filarial infections .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-methoxy-5,6,8,9-tetrahydrobenzo[7]annulen-7-one

InChI

InChI=1S/C12H14O2/c1-14-12-4-2-3-9-5-6-10(13)7-8-11(9)12/h2-4H,5-8H2,1H3

InChI Key

VCBHBCOEOVZWMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)CC2

Origin of Product

United States

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